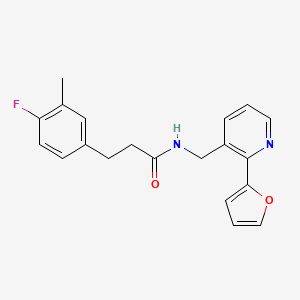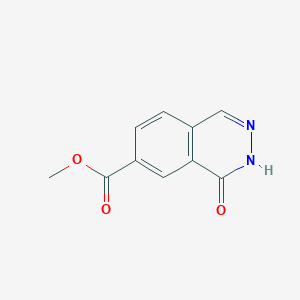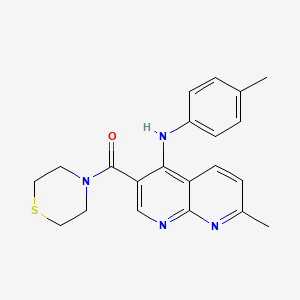
(7-Methyl-4-(p-tolylamino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methyl-4-(p-tolylamino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone, also known as MNTX, is a compound that has been widely studied for its potential use in treating various medical conditions.
Aplicaciones Científicas De Investigación
Anticancer Activity
- A Novel Naphthyridine Derivative in Melanoma Treatment : A study on a naphthyridine derivative, 3u, demonstrated its potential in treating melanoma. This compound induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting its application as a promising chemical substance for melanoma treatment (Kong et al., 2018).
Chemical Synthesis and Analysis
- Synthesis and Anticancer Evaluation : Research on the synthesis of related naphthyridine derivatives has explored their reactivity with various nucleophiles, evaluating their potential as anticancer agents (Gouhar & Raafat, 2015).
- Density Functional Theory (DFT) Calculations : A study involving DFT calculations and electronic structure analysis investigated the properties of a naphthyridine derivative, providing insight into its potential applications (Halim & Ibrahim, 2017).
Pharmaceutical Research
- Thioaryl Naphthylmethanone Oxime Ether Analogs : These compounds, including MND, were identified as potent cytotoxic agents against various cancer cells. MND particularly showed strong inhibition of cancer stem cell population and tumor regression in mouse xenografts, indicating its potential as a nonquinazoline drug candidate (Chakravarti et al., 2014).
Advanced Materials Research
- Phosphorescent Ir(III) Complexes for Organic Light-Emitting Diodes : A series of Ir(III) complexes based on aryl(naphthyridin-yl)methanone ligands demonstrated potential for use in organic light-emitting diodes, indicating the versatility of naphthyridine derivatives in material science (Kang et al., 2011).
Propiedades
IUPAC Name |
[7-methyl-4-(4-methylanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-14-3-6-16(7-4-14)24-19-17-8-5-15(2)23-20(17)22-13-18(19)21(26)25-9-11-27-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMORUTMBHYCHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B2687153.png)
![N-(3-chlorophenyl)-2-(4-chlorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2687155.png)
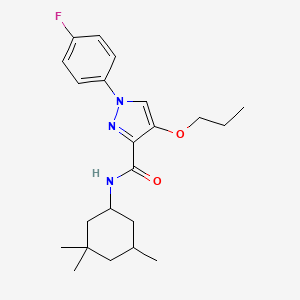
![1-Cyclohexyl-3-[(4-methylphenyl)sulfonylcarbamoylamino]urea](/img/structure/B2687157.png)
![N-[2-(1-cyclohexenyl)ethyl]-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B2687158.png)
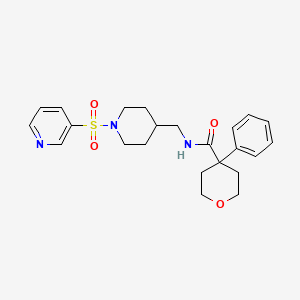

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2687164.png)
![2-Pyridin-4-ylsulfanyl-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2687166.png)
![N-mesityl-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2687167.png)
